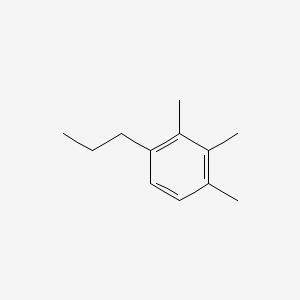

Benzene, trimethylpropyl-

CAS No.: 82162-09-2

Cat. No.: VC20602619

Molecular Formula: C12H18

Molecular Weight: 162.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82162-09-2 |

|---|---|

| Molecular Formula | C12H18 |

| Molecular Weight | 162.27 g/mol |

| IUPAC Name | 1,2,3-trimethyl-4-propylbenzene |

| Standard InChI | InChI=1S/C12H18/c1-5-6-12-8-7-9(2)10(3)11(12)4/h7-8H,5-6H2,1-4H3 |

| Standard InChI Key | SZAIENRDRCMPRX-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(C(=C(C=C1)C)C)C |

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

Benzene, trimethylpropyl- () consists of a benzene ring attached to a trimethylpropyl group (–CH(CH)CH(CH)). The branching of the substituent introduces steric effects that influence both physical properties and chemical reactivity .

Isomeric Variations

The compound exhibits structural isomerism based on the arrangement of methyl groups on the propyl chain:

-

1-(1,2,2-Trimethylpropyl)benzene (CAS 19262-20-5): Features methyl groups at the 1, 2, and 2 positions of the propyl chain .

-

(1,1,2-Trimethylpropyl)benzene (CAS 26356-11-6): Methyl groups occupy the 1, 1, and 2 positions, leading to distinct steric and electronic profiles .

Comparative Structural Analysis

Synthesis and Industrial Production

Friedel-Crafts Alkylation

Physicochemical Properties

Key Physical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 162.27 g/mol | |

| Boiling Point | 487.15 K (214°C) | |

| Density | 0.89–0.91 g/cm (est.) | |

| Odor | Sweet, aromatic |

Solubility and Stability

-

Solubility: Miscible with organic solvents (e.g., ether, THF); insoluble in water .

-

Stability: Resists thermal degradation below 300°C but undergoes radical decomposition at higher temperatures .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich benzene ring participates in nitration and sulfonation, though steric hindrance from the trimethylpropyl group reduces reaction rates compared to toluene . For example:

Radical Reactions

Under UV light or peroxide initiation, the compound undergoes hydrogen abstraction at tertiary C–H bonds, forming stable radicals that dimerize or react with oxygen .

Industrial and Research Applications

Solvent and Intermediate

The branched structure enhances solubility for non-polar compounds, making it valuable in:

Fuel Additives

Its high octane number (estimated 105–110) suggests potential as an anti-knock agent in gasoline, though commercialization remains limited .

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Flammability | H227 | Store away from ignition sources |

| Skin irritation | H315 | Use nitrile gloves |

| Respiratory tract | H335 | Ensure ventilation |

OSHA Compliance

Airborne exposure limits follow guidelines for trimethylbenzenes (25 ppm TWA), requiring active sampling with charcoal tubes or passive monitors .

Comparative Analysis with Analogous Compounds

Reactivity Trends

| Compound | Electrophilic Reactivity | Radical Stability |

|---|---|---|

| 1-(1,2,2-TMP)benzene | Moderate | High |

| Mesitylene | High | Low |

| n-Propylbenzene | High | Moderate |

Industrial Utility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume